molecular formula C10H8N4O2 B8759658 4-Methyl-2-(pyrimidin-2-yl)pyrimidine-5-carboxylic acid

4-Methyl-2-(pyrimidin-2-yl)pyrimidine-5-carboxylic acid

Cat. No. B8759658
M. Wt: 216.20 g/mol
InChI Key: POXLFUQXVLWHGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08258130B2

Procedure details

A flask containing 2-cyanopyrimidine (16.6 g, 158 mmol), ammonium acetate (14.6 g, 189.6 mmol) and N-acetylcysteine (2.58 g, 15.8 mmol) and ethanol (160 mL) is heated to reflux. After 1.25 h, the reaction is allowed to cool slightly (to approximately 50° C.), and sodium tert-butoxide (15.18 g, 158 mmol) and ethanol (160 mL) are added. After stirring for 10 minutes, 2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester (33.6 g, 181.7 mmol) is added. The reaction is then heated to reflux for an additional 2 h. The reaction is then allowed to cool to rt, and sodium hydroxide (12.6 g, 316 mmol) in water (50 mL) is added. After 2 h, the reaction is chilled in an ice water bath and the reaction pH is adjusted to 3 using a solution of 12M aqueous HCl. The reaction mixture is then reduced in vacuo to 100 mL. Additional water (100 mL) is added and the suspension is chilled in an ice water bath, filtered and the solids are washed with minimal chilled water. The solids are then dried in vacuo to afford 4-methyl-[2,2′]bipyrimidinyl-5-carboxylic acid (85%). MS: 217 (M+H); 1H NMR (300 MHz, CDCl3): δ=2.80 (s, 3H), 7.66 (t, 1H), 9.01 (d, 2H), 9.14 (s, 1H).
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
15.18 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
Quantity
33.6 g
Type
reactant
Reaction Step Three
Quantity
12.6 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([C:3]1[N:8]=[CH:7][CH:6]=[CH:5][N:4]=1)#N.C([O-])(=O)C.[NH4+].C([NH:17][C@H](C(O)=O)CS)(=O)C.CC(C)([O-])C.[Na+].C([O:32][C:33](=[O:42])[C:34](=[CH:38][N:39]([CH3:41])C)[C:35](=O)[CH3:36])C.[OH-].[Na+].Cl>O.C(O)C>[CH3:36][C:35]1[C:34]([C:33]([OH:32])=[O:42])=[CH:38][N:39]=[C:41]([C:3]2[N:8]=[CH:7][CH:6]=[CH:5][N:4]=2)[N:17]=1 |f:1.2,4.5,7.8|

Inputs

Step One
Name
Quantity
16.6 g
Type
reactant
Smiles
C(#N)C1=NC=CC=N1
Name
Quantity
14.6 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
2.58 g
Type
reactant
Smiles
C(C)(=O)N[C@@H](CS)C(=O)O
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
15.18 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
33.6 g
Type
reactant
Smiles
C(C)OC(C(C(C)=O)=CN(C)C)=O
Step Four
Name
Quantity
12.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated to reflux
ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for an additional 2 h
Duration
2 h
WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction is chilled in an ice water bath
TEMPERATURE
Type
TEMPERATURE
Details
the suspension is chilled in an ice water bath
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solids are washed
TEMPERATURE
Type
TEMPERATURE
Details
with minimal chilled water
CUSTOM
Type
CUSTOM
Details
The solids are then dried in vacuo

Outcomes

Product
Details
Reaction Time
1.25 h
Name
Type
product
Smiles
CC1=NC(=NC=C1C(=O)O)C1=NC=CC=N1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.